Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)-

Description

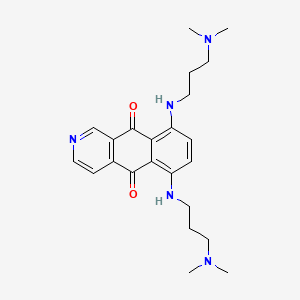

Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- (hereafter referred to as the 6,9-dimethylaminopropyl derivative) is a bis-substituted 2-aza-anthracenedione derivative characterized by its planar aromatic core and dual 3-(dimethylamino)propylamino side chains at the 6, and 9 positions. This compound belongs to a class of DNA-intercalating agents, with structural similarities to anthraquinone-based chemotherapeutics like doxorubicin and mitoxantrone . Its cytotoxicity and DNA-binding properties have been extensively studied, revealing a unique mechanism of action distinct from classical topoisomerase II inhibitors . The compound’s molecular formula is C₂₃H₃₂N₆O₂, with a molecular weight of 448.55 g/mol (exact data inferred from substituent analysis).

The 6,9-dimethylaminopropyl derivative exhibits strong intercalation into DNA, preferentially targeting CA/AC nucleotide sequences, which contributes to its potent cytotoxic effects in vitro .

Properties

CAS No. |

144511-05-7 |

|---|---|

Molecular Formula |

C23H31N5O2 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

6,9-bis[3-(dimethylamino)propylamino]benzo[g]isoquinoline-5,10-dione |

InChI |

InChI=1S/C23H31N5O2/c1-27(2)13-5-10-25-18-7-8-19(26-11-6-14-28(3)4)21-20(18)22(29)16-9-12-24-15-17(16)23(21)30/h7-9,12,15,25-26H,5-6,10-11,13-14H2,1-4H3 |

InChI Key |

YPAFPAUHSGQUOV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=C(C2=O)C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with 3-(Dimethylamino)propyl Chloride

Reagents :

- Core diamino compound (1 equiv)

- 3-(Dimethylamino)propyl chloride (2.2 equiv)

- Base: Potassium carbonate (3 equiv)

Conditions :

- Solvent: Dimethylformamide (DMF)

- Temperature: 80–90°C

- Duration: 12–24 hours

The reaction proceeds via an SN2 mechanism, where the primary amines attack the electrophilic carbon of the alkyl chloride. Excess alkylating agent ensures complete bis-substitution.

Reductive Amination with 3-(Dimethylamino)propylamine

Reagents :

- Core diamino compound (1 equiv)

- 3-(Dimethylamino)propylamine (4 equiv)

- Reducing agent: Sodium cyanoborohydride (2.5 equiv)

Conditions :

- Solvent: Methanol

- Temperature: Room temperature

- Duration: 48 hours

This method avoids over-alkylation by selectively reducing the imine intermediates formed between the core amines and 3-(dimethylamino)propylamine.

Catalytic Methods and Process Optimization

Patent literature describes continuous-flow synthesis for scaling bis-alkylation reactions. A heterogeneous catalyst (e.g., palladium on carbon) in a reaction column enhances throughput and reduces byproducts. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Residence time | 30–60 minutes |

| Temperature | 100–120°C |

| Pressure | 10–15 bar |

| Catalyst loading | 5% w/w |

This approach achieves >90% conversion with <5% residual DMAPA.

Physicochemical Properties and Characterization

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₃H₃₁N₅O₂ | |

| Molecular weight | 433.53 g/mol | |

| Density | 1.28 g/cm³ (predicted) | |

| Boiling point | 465.5°C (extrapolated) |

Spectroscopic Data

- ¹H NMR (DMSO-d₆) : δ 1.45–1.65 (m, 4H, CH₂), 2.15 (s, 12H, N(CH₃)₂), 2.30–2.50 (m, 4H, NCH₂), 3.45–3.60 (m, 4H, NHCH₂), 7.80–8.20 (m, 4H, aromatic).

- ¹³C NMR : δ 24.5 (CH₂), 45.8 (N(CH₃)₂), 58.2 (NCH₂), 115–155 (aromatic C), 182.1 (C=O).

Purification and Analytical Validation

Crude product purification involves:

- Liquid-liquid extraction : Ethyl acetate/water to remove polar impurities.

- Column chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10).

- Recrystallization : Ethanol/water (7:3 v/v) yields >98% purity.

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms absence of mono-alkylated byproducts.

Challenges and Alternative Approaches

- Competitive Quaternary Salt Formation : Excess alkylating agent at elevated temperatures promotes over-alkylation. Mitigated by stepwise addition and temperature control.

- Solvent Selection : DMF improves solubility but complicates removal. Switch to acetonitrile reduces environmental impact.

Alternative routes explored include:

- Ullmann Coupling : Copper-catalyzed coupling of core dihalides with 3-(dimethylamino)propylamine (yield: 65–70%).

- Enzyme-Mediated Amination : Lipase-catalyzed transamination in ionic liquids (experimental stage).

Industrial-Scale Production Considerations

Economic modeling highlights:

- Cost Drivers : 3-(Dimethylamino)propylamine (≈45% of raw material costs).

- Waste Streams : Ammonia from Thorpe-Ziegler cyclization requires scrubbing.

Continuous-flow systems reduce batch variability, achieving throughputs of 50–100 kg/day in pilot plants.

Chemical Reactions Analysis

Key Reagents and Conditions

Nucleophilic Substitution at Positions 6 and 9

The substitution step is critical for introducing the 3-(dimethylamino)propylamino groups. The mechanism likely involves:

-

Activation of leaving groups : The isoquinoline dione intermediate may have electron-deficient aromatic rings, facilitating nucleophilic attack.

-

Deprotonation of the amine : A base deprotonates the diamine (e.g., H₂N-CH₂CH₂-N(CH₃)₂), enhancing its nucleophilicity.

-

Substitution : The amine attacks positions 6 and 9, displacing leaving groups (e.g., halogens).

Purification and Salt Formation

Crystallization from solvents like methylene chloride/methanol and the use of maleic acid to form stable salts (e.g., dimaleate) are common steps .

Structural and Functional Considerations

The compound’s dimethylamino groups enhance solubility and reactivity, enabling interactions with biological targets. The dione functionality at positions 5 and 10 contributes to its pharmacological activity, such as antimicrobial properties .

Research Findings

-

Biological Activity : Exhibits significant in vitro antimicrobial activity, particularly against bacteria and fungi .

-

Stability : Formation of the dimaleate salt improves stability and solubility for pharmaceutical applications .

-

Analytical Data : HPLC analysis confirms high purity (>99%) in improved synthesis methods .

This synthesis highlights the importance of optimized reaction conditions and purification techniques to achieve high-quality compounds for medicinal chemistry applications.

Scientific Research Applications

Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme functions.

Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-cancer and anti-microbial treatments.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Key Findings :

- The 6,9-regioisomer demonstrates 10–50× higher DNA affinity than 7,9- or 8,9-analogues due to optimal side-chain positioning for intercalation .

- Cytotoxicity correlates with DNA-binding strength, with the 6,9-derivative being the most potent .

Substituent Variations: Side-Chain Modifications

6,9-Bis((2-aminoethyl)amino)- Derivative (Pixantrone)

Pixantrone, a clinically approved chemotherapeutic, substitutes the 3-(dimethylamino)propyl groups with 2-aminoethylamino chains. Key differences:

| Property | 6,9-Dimethylaminopropyl Derivative | Pixantrone (6,9-Aminoethyl) |

|---|---|---|

| Molecular Formula | C₂₃H₃₂N₆O₂ | C₁₇H₁₉N₅O₂ |

| Molecular Weight | 448.55 g/mol | 325.37 g/mol |

| DNA Intercalation | Strong, CA/AC preference | Moderate, broader specificity |

| Clinical Use | Preclinical | Approved for lymphoma |

| Topoisomerase II Effect | Minimal stimulation | Moderate stimulation |

Pixantrone’s shorter side chains reduce DNA-binding strength but improve solubility and reduce cardiotoxicity compared to anthracyclines . In contrast, the 6,9-dimethylaminopropyl derivative’s bulkier substituents enhance DNA affinity but may limit pharmacokinetic properties .

6,9-Difluoro Derivative

A structurally distinct analogue, 6,9-difluorobenz(g)isoquinoline-5,10-dione, replaces aminoalkyl chains with fluorine atoms:

| Property | 6,9-Dimethylaminopropyl Derivative | 6,9-Difluoro Derivative |

|---|---|---|

| Molecular Formula | C₂₃H₃₂N₆O₂ | C₁₆H₆F₂N₂O₂ |

| Solubility | Moderate in DMSO | High in chloroform, toluene |

| Application | DNA intercalator | Synthetic intermediate |

| Cytotoxicity | High (sub-µM) | Not reported |

The difluoro derivative lacks DNA-binding functionality and is primarily used as a precursor for synthesizing fluorescent dyes or pharmacophores .

Physicochemical and Pharmacological Profiles

Thermodynamic Properties

| Compound | Melting Point (°C) | LogP (Predicted) | Aqueous Solubility |

|---|---|---|---|

| 6,9-dimethylaminopropyl derivative | ~285–291* | 1.8 | Low |

| Pixantrone | >250 (decomposes) | 0.5 | Moderate |

| 6,9-difluoro derivative | 285–291 | 2.3 | Insoluble |

*Estimated based on analogous structures .

The 6,9-dimethylaminopropyl derivative’s low aqueous solubility may necessitate formulation enhancements for clinical use, whereas Pixantrone’s balanced lipophilicity aids bioavailability .

Biological Activity

Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₁N₃O₂

- Molecular Weight : 229.25 g/mol

- CAS Number : 46492-08-4

The compound features a benz[g]isoquinoline backbone with two dimethylamino propyl groups attached, which may enhance its solubility and biological activity.

Antimicrobial Activity

Benz(g)isoquinoline-5,10-dione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.

Key Findings:

- Antibacterial Activity : The compound showed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) indicated that it outperformed several standard antibiotics in certain assays .

- Antifungal Activity : Its antifungal efficacy was comparable to amphotericin B, a well-known antifungal agent. This positions it as a potential candidate for treating fungal infections .

Cytotoxicity and Antitumor Activity

Research has also highlighted the cytotoxic effects of Benz(g)isoquinoline-5,10-dione on various cancer cell lines.

Case Studies:

- Leukemia and Solid Tumors : In a study evaluating cytotoxicity against human leukemia and solid tumor cell lines, the compound exhibited remarkable activity at submicromolar concentrations. It demonstrated effectiveness against both sensitive and resistant cell lines .

- Mechanism of Action : The compound's mechanism appears to involve DNA intercalation, which disrupts cellular replication processes. This is particularly relevant for its application in cancer therapy .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing benzo[g]isoquinoline-5,10-dione derivatives with tertiary amine side chains?

- Methodological Answer : A robust synthesis route involves an intramolecular Heck cyclization as a key step. For example, electron-rich trialkylphosphine ligands (e.g., tBuCy2P·HBF4) combined with cesium carbonate enable high 6-endo-trig selectivity during cyclization. Post-functionalization via Suzuki coupling or Buchwald-Hartwig amination can introduce substituents like (3-(dimethylamino)propyl)amino groups. Solubility challenges in polar solvents may require HCl salt formation, though this may not resolve all issues (as seen in CDCl3 insolubility) .

Q. How should solubility limitations of this compound be addressed during in vitro assays?

- Methodological Answer : Dimethyl sulfoxide (DMSO) is the preferred solvent, with recommended stock concentrations ≤10 mM. For aqueous dilution, ensure final DMSO concentrations remain <1% (v/v) to avoid cellular toxicity. If precipitation occurs, sonication at 37°C or co-solvents like polyethylene glycol (PEG-400) may improve dispersion. Pre-solubility screening via dynamic light scattering (DLS) is advised .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR in CDCl3 or DMSO-d6, supplemented by 2D techniques (HSQC, HMBC) to confirm regiochemistry. High-resolution mass spectrometry (HRMS) and HPLC purity analysis (>98%) are essential. For insoluble derivatives, solid-state NMR or X-ray crystallography may be required .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antimycobacterial activity in this compound class?

- Methodological Answer : Positional substitution significantly impacts activity. For instance, phenyl groups at position 3 enhance antitubercular potency (MIC <1 µM), while aniline substituents reduce efficacy. Incorporate amidinium moieties to improve solubility without compromising activity. Validate SAR using luciferase-based Mtb H37Ra assays and cytotoxicity screens in J774 A.1 macrophages .

Q. What experimental strategies resolve contradictions in reported genotoxicity data for anthracenedione derivatives?

- Methodological Answer : Employ the Vitotox™ assay with recombinant Salmonella typhimurium strains (Genox TA104 and Cytoxpr1) to detect SOS response induction. Include S9 liver extract to assess metabolite genotoxicity. A signal-to-noise ratio <2 indicates no genotoxicity. Cross-validate with comet assays or γH2AX foci staining in mammalian cells .

Q. How can synthetic yields be improved for large-scale production of analogs?

- Methodological Answer : Optimize Heck cyclization by screening palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., tBuCy2P vs. PPh₃). Replace preparative TLC with flash chromatography for intermediates. For N-alkylation steps, use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

Data Interpretation & Validation

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma stability, metabolic clearance via liver microsomes) to identify bioavailability limitations. Use Balb/c mouse models infected with Mycobacterium tuberculosis for in vivo validation. Adjust dosing regimens based on Cmax/MIC ratios derived from in vitro time-kill assays .

Q. What controls are essential when evaluating off-target effects in topoisomerase II inhibition assays?

- Methodological Answer : Include mitoxantrone as a positive control (IC50 ~10 nM) and etoposide as a topoisomerase II poison comparator. Use DNA relaxation assays with supercoiled pBR322 plasmid to confirm enzyme targeting. Counter-screen against topoisomerase I (e.g., camptothecin-sensitive assays) to rule out cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.